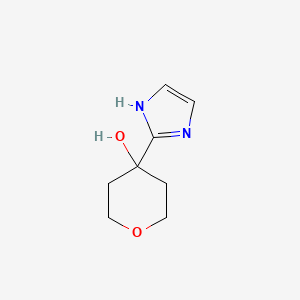
4-(1H-imidazol-2-yl)oxan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(1H-imidazol-2-yl)oxan-4-ol” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
Imidazole derivatives have been synthesized through various methods. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Mecanismo De Acción
The mechanism of action of 4-(1H-imidazol-2-yl)oxan-4-ol is not fully understood. However, it has been suggested that this molecule may act as an inhibitor of certain enzymes or proteins involved in disease pathways. For example, this compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression and has been implicated in cancer development.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(1H-imidazol-2-yl)oxan-4-ol in lab experiments is its relatively simple synthesis method. Additionally, this molecule has been shown to have low toxicity and good stability under certain conditions. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Direcciones Futuras
There are several future directions for the research of 4-(1H-imidazol-2-yl)oxan-4-ol. One direction is to investigate the potential of this molecule as a drug candidate for the treatment of specific diseases such as cancer, inflammation, and infectious diseases. Another direction is to study the mechanism of action of this compound in more detail to better understand its potential applications. Additionally, researchers may explore the use of this compound in combination with other drugs or therapies to enhance its efficacy.
Métodos De Síntesis
The synthesis of 4-(1H-imidazol-2-yl)oxan-4-ol can be achieved through various methods. One of the most common methods is the reaction between 2-amino-1H-imidazole and 4-bromo-2-butanone in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound as a white solid with a yield of around 80%.
Aplicaciones Científicas De Investigación
4-(1H-imidazol-2-yl)oxan-4-ol has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this molecule is in the field of medicinal chemistry. Researchers have investigated the potential of this compound as a drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases.
Propiedades
IUPAC Name |
4-(1H-imidazol-2-yl)oxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-8(1-5-12-6-2-8)7-9-3-4-10-7/h3-4,11H,1-2,5-6H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDBMDJVSKADEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=NC=CN2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

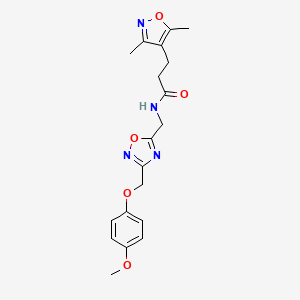
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2786618.png)
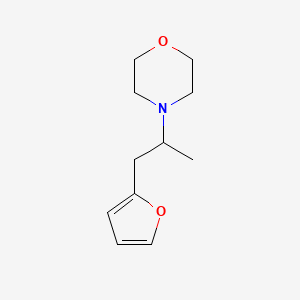
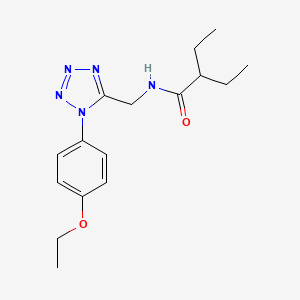
![Ethyl 4-[4-[[4-[4-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2786626.png)
![(5-Bromopyridin-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2786628.png)
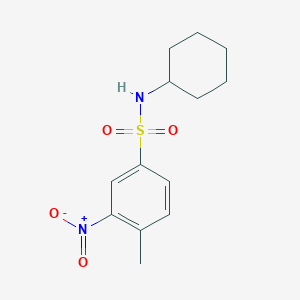

![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2786634.png)
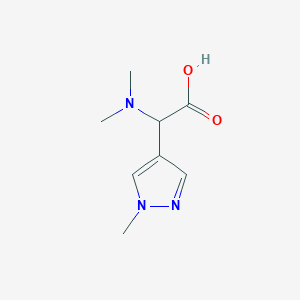
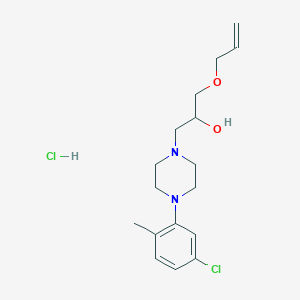
![N-(3,4-dichlorophenyl)-2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2786637.png)
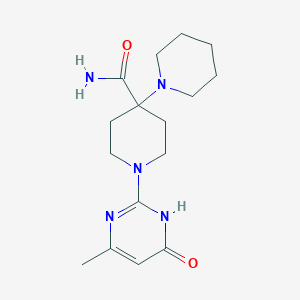
![3-(2,5-dimethylbenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2786641.png)